molecular formula C12H27N3 B14666085 2,4,6-Tripropyl-1,3,5-triazinane CAS No. 40899-04-5

2,4,6-Tripropyl-1,3,5-triazinane

Cat. No.: B14666085
CAS No.: 40899-04-5
M. Wt: 213.36 g/mol
InChI Key: CHZGWYGCTKDMCV-UHFFFAOYSA-N
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Description

2,4,6-Tripropyl-1,3,5-triazinane is a heterocyclic compound belonging to the triazine family It is characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5, and three propyl groups attached to the carbon atoms at positions 2, 4, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tripropyl-1,3,5-triazinane typically involves the cyclotrimerization of isocyanates. One common method is the reaction of propyl isocyanate under controlled conditions to form the triazine ring. The reaction is usually carried out at room temperature and may require a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of high-purity propyl isocyanate and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tripropyl-1,3,5-triazinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,4,6-Tripropyl-1,3,5-triazinane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4,6-Tripropyl-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Similar in structure but contains sulfur atoms instead of oxygen.

    1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Contains allyl groups instead of propyl groups.

    Trichloroisocyanuric acid: Contains chlorine atoms and is used as a disinfectant.

Uniqueness

2,4,6-Tripropyl-1,3,5-triazinane is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other triazine derivatives .

Properties

CAS No.

40899-04-5

Molecular Formula

C12H27N3

Molecular Weight

213.36 g/mol

IUPAC Name

2,4,6-tripropyl-1,3,5-triazinane

InChI

InChI=1S/C12H27N3/c1-4-7-10-13-11(8-5-2)15-12(14-10)9-6-3/h10-15H,4-9H2,1-3H3

InChI Key

CHZGWYGCTKDMCV-UHFFFAOYSA-N

Canonical SMILES

CCCC1NC(NC(N1)CCC)CCC

Origin of Product

United States

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